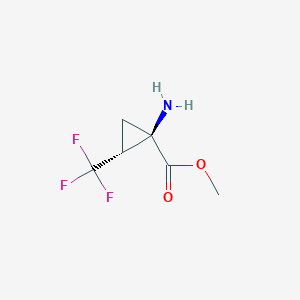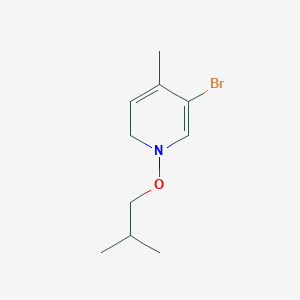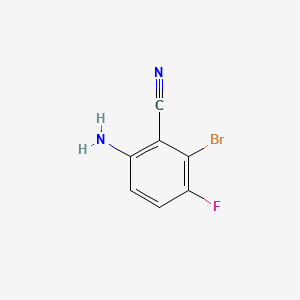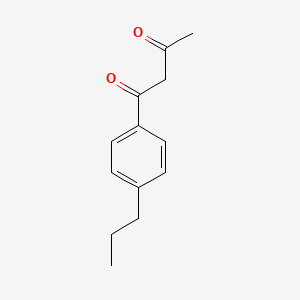
methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropanecarboxylate is a compound of significant interest in the field of organic chemistry. This compound features a cyclopropane ring substituted with an amino group and a trifluoromethyl group, making it a valuable building block for various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropanecarboxylate typically involves the cyclopropanation of olefins using trifluoromethylcarbene as a key intermediate. One efficient strategy for the asymmetric synthesis of trifluoromethyl-substituted cyclopropanes is through myoglobin-catalyzed olefin cyclopropanation reactions in the presence of 2-diazo-1,1,1-trifluoroethane as the carbene donor . This method provides high yields and excellent diastereo- and enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of transition metal catalysis and biocatalytic approaches, such as those involving engineered myoglobin catalysts, are promising for large-scale synthesis due to their efficiency and selectivity .
化学反应分析
Types of Reactions
Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oximes, nitro compounds, amines, and substituted derivatives, depending on the specific reaction pathway and conditions employed .
科学研究应用
Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropanecarboxylate has several scientific research applications:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it useful in studying enzyme-catalyzed reactions and protein-ligand interactions.
Industry: The compound’s stability and reactivity make it suitable for various industrial processes, including the production of specialty chemicals and materials
作用机制
The mechanism of action of methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropanecarboxylate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and electrostatic interactions with biological targets, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other trifluoromethyl-substituted cyclopropanes and amino-substituted cyclopropanes. Examples include:
- Methyl (1S,2S)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride .
- Trifluoromethyl-substituted cyclopropanes synthesized via transition metal catalysis .
Uniqueness
Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropanecarboxylate is unique due to its combination of an amino group and a trifluoromethyl group on a cyclopropane ring. This structural motif imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C6H8F3NO2 |
|---|---|
分子量 |
183.13 g/mol |
IUPAC 名称 |
methyl (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H8F3NO2/c1-12-4(11)5(10)2-3(5)6(7,8)9/h3H,2,10H2,1H3/t3-,5-/m1/s1 |
InChI 键 |
YCXQXNNGBFIGHN-NQXXGFSBSA-N |
手性 SMILES |
COC(=O)[C@]1(C[C@H]1C(F)(F)F)N |
规范 SMILES |
COC(=O)C1(CC1C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13638408.png)
![6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13638412.png)








![2-Amino-2-{spiro[3.3]heptan-2-yl}aceticacid](/img/structure/B13638460.png)

